Product packaging for sodium;2-nitro-3-oxoprop-1-en-1-olate(Cat. No.:)

sodium;2-nitro-3-oxoprop-1-en-1-olate

Cat. No.: B8814839
M. Wt: 139.04 g/mol
InChI Key: OQMLJRMYSFKMDS-UHFFFAOYSA-M
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Description

Contextualization of Nitro-Enolate Systems in Contemporary Organic Chemistry

Nitro-enolate systems are a class of reactive intermediates and stable compounds that have garnered significant attention in modern organic chemistry. The presence of both a nitro group and an enolate functionality within the same molecule gives rise to a unique electronic profile and versatile reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the stability and nucleophilicity of the enolate. mdpi.comyoutube.com This interplay of functional groups makes nitro-enolates valuable building blocks in a variety of synthetic transformations, including carbon-carbon bond formation and the synthesis of complex heterocyclic systems. acs.orgnih.gov Their reactivity is often characterized by a balance between O- and C-alkylation, which can be tuned by varying reaction conditions and the nature of the counter-ion.

Historical Perspective and Evolution of Research on 2-Nitro-3-oxoprop-1-en-1-olate Structures

Historically, research on enolates has been a cornerstone of organic chemistry, with seminal work dating back to the late 19th and early 20th centuries. The understanding of their structure and reactivity has evolved significantly with the advent of modern spectroscopic techniques. Research into nitro compounds also has a long history, initially driven by their use as explosives and dyes. The combination of these two functionalities into nitro-enolate structures is a more contemporary area of investigation. While specific research on 2-nitro-3-oxoprop-1-en-1-olate is not extensively documented, the broader class of β-dicarbonyl and related enolates has been studied for decades. The introduction of a nitro group at the α-position of a β-oxo-aldehyde enolate system, as in the title compound, represents a logical progression in the exploration of functionalized enolates.

Systematic Nomenclature and Structural Principles of Sodium;2-nitro-3-oxoprop-1-en-1-olate

The systematic IUPAC name for the compound is This compound . This name delineates the key structural features: a sodium counter-ion, a three-carbon propanoid backbone, a double bond starting at carbon 1 ("prop-1-en"), an olate (the anionic form of an enol) at carbon 1, a nitro group at carbon 2, and an oxo (carbonyl) group at carbon 3.

The structure consists of a resonance-stabilized enolate anion with the negative charge delocalized over the oxygen atom at C1, the C1-C2 double bond, and the nitro group at C2. The sodium cation exists as a counter-ion. The presence of the strongly electron-withdrawing nitro group and the carbonyl group significantly influences the electron distribution within the π-system.

Interactive Data Table: Structural and Chemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₃H₂NNaO₄
Molecular Weight 143.04 g/mol
Key Functional Groups Enolate, Nitro group, Carbonyl group
Charge Anionic enolate, Cationic sodium

Overview of Key Academic Research Trajectories for the Compound

Given the limited direct research, the key academic research trajectories for this compound can be inferred from the known chemistry of related compounds. These potential research areas include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and its derivatives. This would involve a thorough characterization of its spectroscopic and physicochemical properties.

Reaction Chemistry: Investigating its reactivity as a nucleophile in various organic reactions, such as alkylations, acylations, and Michael additions. The regioselectivity (C- vs. O-alkylation) would be a key area of study.

Coordination Chemistry: Exploring its ability to act as a ligand for various metal ions, potentially leading to the formation of novel coordination polymers or catalysts.

Computational Studies: Employing theoretical calculations to understand its electronic structure, stability, and reaction mechanisms in greater detail.

Scope, Rationale, and Objectives of the Comprehensive Academic Review

The scope of this review is to provide a foundational understanding of this compound by leveraging the existing knowledge of nitro-enolate chemistry. The rationale for this review stems from the potential utility of this compound as a versatile building block in organic synthesis. The primary objectives are:

To systematically describe the structure and nomenclature of the compound.

To propose plausible synthetic strategies based on established methodologies.

To outline potential research directions that could unlock the synthetic potential of this molecule.

To provide a consolidated reference for future research in this area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2NNaO4 B8814839 sodium;2-nitro-3-oxoprop-1-en-1-olate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2NNaO4

Molecular Weight

139.04 g/mol

IUPAC Name

sodium;2-nitro-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1

InChI Key

OQMLJRMYSFKMDS-UHFFFAOYSA-M

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Sodium;2 Nitro 3 Oxoprop 1 En 1 Olate

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For sodium;2-nitro-3-oxoprop-1-en-1-olate, the analysis reveals several logical pathways.

The most apparent disconnection is the ionic bond between the sodium cation and the enolate anion. This simplifies the target to the 2-nitro-3-oxoprop-1-en-1-olate anion, which exists in equilibrium with its keto form, 2-nitro-1,3-propanedial (nitromalonaldehyde).

Two primary retrosynthetic strategies can be envisioned for nitromalonaldehyde (B3023284):

C-N Bond Disconnection: This strategy involves disconnecting the carbon-nitrogen bond of the nitro group. This leads to a hypothetical malondialdehyde enolate anion as a synthon and an electrophilic nitrating agent (e.g., NO₂⁺). The corresponding synthetic equivalent for the enolate would be malondialdehyde or a protected derivative, which would be reacted with a suitable nitrating agent.

C-C Bond Disconnection: This approach is based on the logic of a nitro-aldol (Henry) reaction. Disconnecting one of the C-C bonds adjacent to the nitro group leads to a nitromethane anion synthon and a glyoxal (B1671930) synthon. This suggests a condensation reaction between nitromethane and a glyoxal derivative as a plausible synthetic route.

These disconnections form the basis for the classical and emerging synthetic routes discussed in the subsequent sections.

Classical and Established Synthetic Routes to the 2-Nitro-3-oxoprop-1-en-1-olate Anion

Several methods have been established for the synthesis of sodium nitromalonaldehyde, leveraging fundamental reactions in organic chemistry.

Condensation Reactions Utilizing Malonic Acid Derivatives

While direct condensation of a malonic acid derivative with a nitro source is not the most common route, the principles of condensation are central to its synthesis. The most well-documented and reliable method starts from mucobromic acid, which serves as a three-carbon precursor.

In a procedure detailed in Organic Syntheses, mucobromic acid is treated with sodium nitrite (B80452) in an aqueous ethanol (B145695) solution. orgsyn.org The reaction is exothermic and proceeds to form the sodium salt of nitromalonaldehyde. orgsyn.org Although not a direct condensation in the traditional sense, this transformation involves a complex sequence of reactions including nucleophilic attack, rearrangement, and elimination to build the final structure from the mucobromic acid framework.

A more conceptually direct, albeit less practiced, approach would be a Henry-type condensation. The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base. encyclopedia.pubwikipedia.org In principle, the reaction between nitromethane and glyoxal could yield the desired carbon skeleton, which upon dehydration and enolization would form the target anion.

Reactant 1 Reactant 2 Base/Catalyst Solvent Temperature (°C) Yield (%) Reference
Mucobromic acidSodium nitrite(none)Water/Ethanol54 ± 136-41 orgsyn.org
NitromethaneBenzaldehydeDIPEA, Zn(OTf)₂THF-2097 wikipedia.org
NitromethaneAromatic AldehydesQuinine derivativesToluene-78up to 99

Table 1: Illustrative conditions for the synthesis of sodium nitromalonaldehyde and related Henry reactions. The second and third entries are examples of general Henry reactions to illustrate typical conditions.

Nitration Strategies on Enolate Precursors

A logical synthetic approach is the direct nitration of a pre-formed enolate of a 1,3-dicarbonyl compound. researchgate.net For the synthesis of sodium nitromalonaldehyde, this would involve the nitration of the enolate of malondialdehyde.

The process typically involves two steps:

Enolate Formation: Malondialdehyde is deprotonated using a suitable base (e.g., sodium ethoxide, sodium hydride) to form the corresponding sodium enolate.

Nitration: The enolate is then treated with an electrophilic nitrating agent. Common reagents for this purpose include alkyl nitrates (like ethyl nitrate or amyl nitrate) or acetyl nitrate. The nucleophilic α-carbon of the enolate attacks the electrophilic nitrogen atom of the nitrating agent to form the C-N bond.

This method is widely used for the synthesis of α-nitro-β-dicarbonyl compounds due to the high acidity of the proton between the two carbonyl groups, which facilitates enolate formation. masterorganicchemistry.com

Base-Mediated Formation of the Enolate System

The final step in many synthetic procedures, or an inherent outcome of the reaction conditions, is the formation of the stable sodium enolate. 2-nitro-1,3-propanedial is a highly acidic compound. The presence of three electron-withdrawing groups (two carbonyls and one nitro group) significantly increases the acidity of the C-H bond at the α-position.

Consequently, treatment of the neutral 2-nitro-1,3-propanedial with a mild sodium base, such as sodium hydroxide (B78521) or sodium carbonate, is sufficient to quantitatively deprotonate it. In many synthetic preparations, the basic conditions used in the reaction (e.g., using sodium nitrite) lead directly to the formation of the sodium salt. orgsyn.org The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two oxygen atoms of the carbonyl groups and the two oxygen atoms of the nitro group. This extensive delocalization makes the enolate the thermodynamically preferred and isolable form of the compound.

Novel and Emerging Synthetic Approaches for the Compound and its Derivatives

While classical methods are reliable, modern organic synthesis seeks more efficient, safer, and environmentally benign approaches. For a molecule like sodium nitromalonaldehyde, emerging strategies could focus on catalysis and process intensification.

Organocatalysis: The asymmetric Henry reaction has been a major focus of organocatalysis research. Chiral catalysts, such as cinchona alkaloids or proline derivatives, have been used to achieve high enantioselectivity in the reaction between nitroalkanes and aldehydes. nih.gov While the target molecule is achiral, the principles of organocatalysis could be applied to develop highly efficient and selective syntheses of its derivatives under mild conditions.

Flow Chemistry: Nitration reactions can be hazardous, especially on a large scale, due to the use of strong nitrating agents and the exothermic nature of the reaction. Flow chemistry, where reagents are mixed in continuous-flow reactors, offers significant safety advantages by minimizing the reaction volume at any given time and allowing for precise control over temperature and reaction time. A flow-based process for the nitration of a malondialdehyde precursor could offer a safer and more scalable manufacturing route.

Novel Reagents: Research into new nitrating agents continues to provide milder and more selective alternatives to traditional reagents. The development of new electrophilic nitrogen sources could lead to more efficient syntheses of α-nitro carbonyl compounds with improved functional group tolerance.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones.

Mechanism of the Henry Reaction: The mechanism of the Henry reaction is well-established. wikipedia.org It proceeds via the following steps:

Deprotonation: A base removes the acidic α-proton from the nitroalkane (e.g., nitromethane) to form a resonance-stabilized nitronate anion. acs.org

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This C-C bond formation step yields a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base (or by a proton source during workup) to give the β-nitro alcohol product. In syntheses aiming for α,β-unsaturated nitro compounds, a final base-catalyzed dehydration step occurs.

Mechanism of Synthesis from Mucobromic Acid: The reaction of mucobromic acid with sodium nitrite is complex. A plausible mechanism involves initial nucleophilic attack of the nitrite ion, followed by a cascade of reactions. While not definitively established in readily available literature, a potential pathway could involve:

Reaction of nitrite at the aldehyde or the carbon bearing a bromine atom.

Ring-opening and rearrangement of the furanone core.

Decarboxylation and elimination of bromide ions.

Further reaction with nitrite leading to the introduction of the nitro group and oxidation/hydrolysis to form the dialdehyde functionality.

Elucidation of Reaction Intermediates

Detailed experimental studies specifically elucidating the reaction intermediates in the synthesis of this compound from mucobromic acid and sodium nitrite are not extensively available in the reviewed literature. However, based on the established reactivity of the starting materials, a plausible reaction pathway can be proposed. The reaction likely proceeds through a series of nucleophilic substitution and elimination steps.

The initial step is presumed to be the nucleophilic attack of the nitrite ion on one of the bromine-bearing carbons of mucobromic acid. This would be followed by the elimination of a bromide ion. A subsequent attack by another nitrite ion and elimination of the second bromide ion would lead to a dinitro intermediate. Tautomerization and subsequent reaction with sodium hydroxide (formed in situ or from the basic nature of sodium nitrite in water) would then lead to the final sodium enolate product.

Transition State Characterization and Reaction Energetics

Computational chemistry could provide valuable insights into the reaction mechanism. Density Functional Theory (DFT) calculations, for instance, could be employed to model the energies of potential intermediates and transition states along the proposed reaction coordinate. Such studies could help to determine the rate-determining step and provide a more quantitative understanding of the reaction energetics. A comparative study on the substituting ability of nitronate versus enolate for the direct substitution of a nitro group has been conducted, which provides a basis for understanding the relative reactivity of such species in similar systems.

Chemo-, Regio-, and Stereoselective Synthesis of Substituted Analogs

The synthesis of substituted analogs of this compound would require careful control over chemo-, regio-, and stereoselectivity.

Chemoselectivity: In the synthesis of substituted analogs, other functional groups present in the starting materials could potentially react with the nitrating agent or the basic conditions. For example, if the mucobromic acid analog contained an ester group, saponification could be a competing reaction. The choice of reaction conditions, such as temperature and stoichiometry, would be crucial to favor the desired nitration and enolate formation over side reactions.

Regioselectivity: For unsymmetrically substituted starting materials, the initial nucleophilic attack of the nitrite ion could occur at different positions, leading to a mixture of regioisomers. Directing groups on the starting material could be employed to favor substitution at a specific carbon atom. For instance, the electronic properties of substituents could influence the electrophilicity of the carbon centers.

Stereoselectivity: While the parent this compound is achiral, the synthesis of substituted analogs could introduce chiral centers. Achieving stereoselectivity would require the use of chiral starting materials, reagents, or catalysts. For example, the use of a chiral base could potentially lead to the enantioselective formation of a particular enolate isomer. The field of stereoselective synthesis is vast, with numerous methods available for controlling the three-dimensional arrangement of atoms in a molecule.

The development of synthetic methods for α,β-unsaturated aldehydes, which are structurally related to the target compound, has seen significant progress in achieving high levels of chemo-, regio-, and stereoselectivity. These methodologies could potentially be adapted for the synthesis of substituted this compound analogs.

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would involve evaluating and optimizing the existing synthetic routes to minimize their environmental impact. The twelve principles of green chemistry provide a framework for this assessment.

Prevention of Waste: The reported synthesis of sodium nitromalonaldehyde monohydrate from mucobromic acid has a yield of 36-41%. This suggests that a significant portion of the starting materials is converted into byproducts, which constitute waste. A key goal of a greener synthesis would be to improve the atom economy and yield of the reaction.

Safer Solvents and Auxiliaries: The current procedure uses water and ethanol as solvents. Both are considered relatively green solvents. However, minimizing the total volume of solvents used would be a further improvement.

Energy Efficiency: The synthesis involves heating the reaction mixture. Exploring alternative energy sources, such as microwave irradiation, could potentially reduce reaction times and energy consumption. Microwave-assisted organic synthesis has been shown to be a more energy-efficient method in many cases.

Use of Renewable Feedstocks: Mucobromic acid is a derivative of furan, which can be obtained from biomass. This provides a potential link to renewable feedstocks. Further research into the direct conversion of biomass-derived furans to the target compound could enhance the green credentials of the synthesis.

Catalysis: The current synthesis does not employ a catalyst. The development of a catalytic process could potentially improve the efficiency and selectivity of the reaction, leading to higher yields and reduced waste.

Advanced Spectroscopic and Crystallographic Characterization of Sodium;2 Nitro 3 Oxoprop 1 En 1 Olate

High-Resolution X-ray Crystallography for Solid-State Structure Determination

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the solid-state structure of sodium;2-nitro-3-oxoprop-1-en-1-olate.

Analysis of Molecular Packing and Intermolecular Interactions

A crystallographic study would reveal how the 2-nitro-3-oxoprop-1-en-1-olate anions and sodium cations are arranged in the crystal lattice. This analysis would focus on identifying and quantifying various intermolecular interactions, such as hydrogen bonds (if a hydrated form crystallizes), and other non-covalent interactions that govern the crystal packing. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its stability and solubility.

Cation-Anion Coordination Environments

The coordination environment of the sodium cation is a key aspect of the crystal structure. X-ray diffraction would allow for the determination of the coordination number of the sodium ion and the geometry of its coordination sphere. It would detail which atoms of the 2-nitro-3-oxoprop-1-en-1-olate anion (likely the oxygen atoms of the enolate and nitro groups) are involved in coordinating to the sodium cation, as well as the corresponding bond lengths and angles.

Hypothetical Crystallographic Data Table

Should a single crystal X-ray diffraction study be performed, the resulting data would be presented in a table similar to the one below. Please note, the following data is purely illustrative and not based on experimental results.

Parameter Hypothetical Value
Chemical FormulaC₃H₂NNaO₄
Formula Weight139.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.2
c (Å)12.1
β (°)95.5
Volume (ų)530.2
Z4
Calculated Density (g/cm³)1.739
Absorption Coefficient (mm⁻¹)0.25
F(000)280

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. A comprehensive NMR analysis of this compound would provide insights into its electronic structure and dynamic behavior in various solvents.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

While standard one-dimensional ¹H and ¹³C NMR would provide initial information, two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, providing crucial information for assembling the molecular skeleton.

Hypothetical NMR Data Table

The following table illustrates the type of data that would be generated from such an analysis. This data is hypothetical.

Atom No. ¹³C δ (ppm) ¹H δ (ppm) COSY Correlations HMBC Correlations
1185.09.2 (s)C2, C3
2110.5H1, H3
3155.88.5 (s)C1, C2

Dynamic NMR for Conformational Studies and Tautomeric Equilibria

The 2-nitro-3-oxoprop-1-en-1-olate anion has the potential to exist in different conformations or tautomeric forms. Dynamic NMR studies, involving the acquisition of spectra at various temperatures, could provide evidence for such equilibria. Changes in the chemical shifts, coupling constants, or the coalescence of signals at different temperatures would indicate dynamic processes occurring on the NMR timescale.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. Both IR and Raman spectroscopy would be used to identify the characteristic functional groups present in this compound.

The key vibrational modes to be identified would include:

C=O stretching: From the aldehyde group.

C=C stretching: From the enolate backbone.

NO₂ stretching: Both symmetric and asymmetric stretches of the nitro group.

C-H stretching and bending: From the aldehyde and vinyl protons.

Hypothetical Vibrational Spectroscopy Data Table

A table summarizing the key vibrational frequencies would be generated. The data below is for illustrative purposes only.

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
Aldehyde C-H Stretch28502855
Aldehyde C=O Stretch16801675
C=C Stretch16201625
Asymmetric NO₂ Stretch15501545
Symmetric NO₂ Stretch13501345
C-O Stretch (enolate)12501255

Assignment of Characteristic Functional Group Vibrations

A definitive assignment of characteristic functional group vibrations for this compound through infrared (IR) and Raman spectroscopy is not possible without experimental data. Hypothetically, the vibrational spectrum would be dominated by features arising from the nitro group (-NO₂), the carbonyl group (C=O), the carbon-carbon double bond (C=C) of the enolate, and the C-H bonds.

Expected Vibrational Modes:

Nitro Group (-NO₂): Asymmetric and symmetric stretching vibrations are expected, typically appearing in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Carbonyl Group (C=O): The stretching vibration of the aldehyde carbonyl group would likely be observed in the range of 1700-1660 cm⁻¹.

Enolate System (O-C=C): The delocalized π-electron system of the enolate would give rise to characteristic C=C and C-O stretching vibrations. The C=C stretching frequency would be expected around 1640-1580 cm⁻¹, potentially overlapping with other bands.

C-H Bonds: Stretching and bending vibrations of the aldehydic and vinylic C-H bonds would also be present.

Without experimental spectra, the precise wavenumbers and intensities of these vibrations, which are crucial for a complete assignment, remain undetermined.

Studies of Hydrogen Bonding and Solvent Effects

No published studies have been found that investigate hydrogen bonding or the effects of different solvents on the vibrational spectrum of this compound. Such studies would be valuable in understanding the intermolecular interactions of the compound in various environments. The polarity of the solvent could influence the positions of the carbonyl and nitro group stretching frequencies due to dipole-dipole interactions. In protic solvents, hydrogen bonding to the oxygen atoms of the enolate, carbonyl, and nitro groups would likely lead to significant shifts in their respective vibrational bands.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Detailed experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are not available in the public domain.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions within the conjugated system. The enolate system in conjugation with the nitro and carbonyl groups would likely result in strong π → π* transitions. The lone pairs of electrons on the oxygen atoms of the carbonyl and nitro groups could give rise to weaker n → π* transitions. The exact wavelengths (λmax) and molar absorptivities (ε) of these transitions are unknown without experimental measurement.

Solvatochromic Behavior and Environmental Sensitivity

There are no documented studies on the solvatochromic behavior of this compound. Investigating the shift in the UV-Vis absorption bands in solvents of varying polarity would provide insight into the change in dipole moment of the molecule upon electronic excitation and its sensitivity to the chemical environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

While the molecular weight of the anhydrous sodium salt is 139.01 g/mol , specific mass spectrometry data, including fragmentation pathways, are not available in published literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be the definitive technique to confirm the elemental composition of the ion. For the anion [C₃H₂NO₄]⁻, the theoretical exact mass would be calculated and compared to the experimentally measured mass to provide a highly accurate confirmation of the chemical formula. However, no such experimental data has been reported. A detailed analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the structure and bonding of the anion, but this information is currently unavailable.

Lack of Publicly Available Data Prevents Elucidation of Tandem Mass Spectrometry Fragmentation for this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the tandem mass spectrometry (MS/MS) fragmentation of this compound remains unavailable in the public domain. As a result, a thorough analysis of its fragmentation mechanism, as would be presented in a detailed spectroscopic and crystallographic characterization, cannot be constructed at this time.

Tandem mass spectrometry is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), provides a unique fragmentation pattern that acts as a structural fingerprint for the compound. The elucidation of these fragmentation pathways is crucial for the unequivocal identification and characterization of chemical entities.

For the anion of the target compound, 2-nitro-3-oxoprop-1-en-1-olate, a typical MS/MS experiment would involve its isolation in the gas phase and subsequent fragmentation. The resulting mass-to-charge (m/z) ratios of the fragment ions would be meticulously recorded. Analysis of these fragments would allow for the proposal of specific bond cleavages and rearrangements, thereby building a comprehensive picture of the molecule's gas-phase chemistry.

This analysis would typically be presented with detailed data tables summarizing the observed precursor and product ions, their respective m/z values, and the neutral losses corresponding to the transitions between them. Furthermore, the proposed structures of the most significant fragment ions would be depicted, offering a mechanistic interpretation of the fragmentation process.

However, the absence of any published studies detailing the MS/MS analysis of this compound means that such data tables and mechanistic discussions cannot be generated. The scientific community has not yet reported the specific fragmentation behavior of this compound under tandem mass spectrometry conditions. Therefore, the "Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation" section of its advanced characterization remains to be written, pending future research and publication of the necessary experimental data.

Reactivity and Chemical Transformations of the Nitro Oxoprop 1 En 1 Olate System

Nucleophilic Reactivity of the Enolate Moiety

The enolate moiety of sodium;2-nitro-3-oxoprop-1-en-1-olate is a potent nucleophile, owing to the delocalization of the negative charge across the oxygen and carbon atoms. This nucleophilicity is the driving force for a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, arylations, conjugate additions, and reactions with carbonyl compounds.

The enolate can react with a range of electrophiles to form new carbon-carbon bonds at the alpha-position to the nitro group.

Alkylation: In the presence of alkyl halides, the enolate undergoes nucleophilic substitution to yield alkylated products. The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction.

Acylation: Acylation of the enolate can be achieved using acyl chlorides or anhydrides. This reaction introduces an acyl group, leading to the formation of a more complex dicarbonyl compound.

Arylation: While less common, arylation can be accomplished using activated aryl halides or through metal-catalyzed cross-coupling reactions.

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (R-X)α-Alkyl-β-nitroacrolein
AcylationAcyl Chloride (RCOCl)α-Acyl-β-nitroacrolein
ArylationAryl Halide (Ar-X)α-Aryl-β-nitroacrolein

The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis. The nitro group in the donor molecule further activates the nucleophile for this type of transformation. masterorganicchemistry.com

Similar to other enolates, the this compound can participate in Aldol-type condensation reactions with aldehydes and ketones. wikipedia.orgadichemistry.comlibretexts.org The initial addition product is a β-hydroxy carbonyl compound, which can subsequently undergo dehydration to form an α,β-unsaturated product. masterorganicchemistry.com The presence of the nitro group can influence the stereochemical outcome of the reaction.

Electrophilic Character and Reactivity of the Olefinic and Nitro Moieties

The conjugated system in the nitro-oxoprop-1-en-1-olate is electron-deficient due to the strong electron-withdrawing nature of the nitro and carbonyl groups. This renders the olefinic carbons electrophilic and susceptible to attack by nucleophiles. This electrophilicity is a key feature of nitroalkenes in general. wikipedia.org The nitro group itself can also exhibit electrophilic character under certain conditions, particularly when activated by strong acids. frontiersin.orgnih.gov

Cyclization and Annulation Reactions Leading to Heterocyclic Systems

The diverse reactivity of the nitro-oxoprop-1-en-1-olate system makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. nih.govorganic-chemistry.orgresearchgate.net The combination of nucleophilic and electrophilic centers within the same molecule allows for intramolecular cyclizations, while its reactivity with external reagents can lead to the construction of various ring systems. For instance, reactions with dinucleophiles can lead to the formation of pyrimidines, pyrazoles, and isoxazoles.

Redox Chemistry: Oxidation and Reduction Pathways

The nitro-oxoprop-1-en-1-olate system can undergo both oxidation and reduction reactions, targeting different functional groups within the molecule.

Oxidation: The aldehyde functionality can be oxidized to a carboxylic acid under appropriate conditions. The choice of oxidant is crucial to avoid degradation of the sensitive nitroalkene moiety.

Reduction: The nitro group is readily reduced to an amino group by various reducing agents, such as catalytic hydrogenation (e.g., using Pd/C) or dissolving metal reductions. This transformation is highly valuable as it provides access to α-amino-β-oxo-propionaldehyde derivatives, which are important building blocks in the synthesis of amino acids and other biologically active molecules. The double bond can also be reduced, depending on the reaction conditions.

TransformationReagent/ConditionResulting Functional Group
Oxidation of AldehydeMild Oxidizing AgentCarboxylic Acid
Reduction of Nitro GroupCatalytic HydrogenationAmine
Reduction of Double BondCatalytic HydrogenationSaturated Alkane

Reduction of the Nitro Group to Amines and Other Intermediates

The nitro group in this compound is susceptible to reduction by a variety of reagents, providing pathways to amines and other nitrogen-containing intermediates. The choice of reducing agent is critical, as it determines the final product and the potential for simultaneous reduction of the aldehyde functionalities.

Common reduction methods for nitro compounds include catalytic hydrogenation and chemical reduction with metal hydrides or dissolving metals. uop.edu.pkchem-station.comlibretexts.orgyoutube.com

Catalytic Hydrogenation: This method typically employs hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is generally effective for converting nitro groups to primary amines. For the title compound, this reaction would be expected to yield sodium;2-amino-3-oxoprop-1-en-1-olate. However, the aldehyde groups may also be susceptible to reduction to alcohols under these conditions, potentially leading to a mixture of products.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents. uop.edu.pklibretexts.orgdalalinstitute.com LiAlH₄ is a very strong reductant capable of reducing nitro groups, aldehydes, and ketones. chem-station.comyoutube.com Its use would likely result in the reduction of both the nitro group and the aldehyde, yielding 2-aminopropane-1,3-diol. Sodium borohydride is a milder agent and is typically used for reducing aldehydes and ketones; it does not usually reduce isolated nitro groups under standard conditions. uop.edu.pkchem-station.com However, its reactivity can be enhanced by additives.

Dissolving Metal Reduction: Systems such as tin (Sn) or iron (Fe) in the presence of acid (e.g., HCl) are classic methods for nitro group reduction. This approach would likely convert the nitro group to an amine. Subsequent neutralization would be required to handle the acidic conditions.

Partial reduction of the nitro group can lead to other important intermediates. Careful selection of reaction conditions and reagents can yield hydroxylamines or nitroso compounds.

Reducing Agent/SystemSolventExpected Primary ProductPotential Side Products/Further Reactions
H₂ / Pd-CEthanol (B145695), Methanol, Ethyl AcetateSodium;2-amino-3-oxoprop-1-en-1-olateReduction of aldehyde groups to alcohols.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether, THF2-Aminopropane-1,3-diolComplete reduction of all reducible groups.
Sodium Borohydride (NaBH₄)Methanol, EthanolNo reaction with nitro group expectedReduction of aldehyde groups to sodium;2-nitro-3-hydroxyprop-1-en-1-olate.
Iron (Fe) / HClWater, Ethanol2-Amino-3-oxopropanal hydrochlorideRequires acidic conditions which would protonate the enolate.
Zinc (Zn) / NH₄ClWater, EthanolSodium;2-(hydroxyamino)-3-oxoprop-1-en-1-olatePotential for partial reduction to the hydroxylamine.

Oxidative Transformations of the Enolate System

The enolate system, characterized by its carbon-carbon double bond, is a primary site for oxidative transformations. Enolates are generally susceptible to reaction with various oxidizing agents, which can lead to dimerization, α-hydroxylation, or oxidative cleavage. nih.gov

Oxidative Coupling: In the presence of certain metal oxidants, such as Cu(II) or Fe(III) salts, enolates can undergo oxidative dimerization to form 1,4-dicarbonyl compounds. nih.gov For this compound, this could theoretically lead to the formation of a symmetrical dinitro-tetracarbonyl species, although this reaction is highly dependent on steric and electronic factors.

Oxidative Cleavage: Strong oxidizing agents, particularly ozone (O₃) and potassium permanganate (B83412) (KMnO₄), can cleave the carbon-carbon double bond of the enolate. masterorganicchemistry.comwikipedia.org Ozonolysis of the enolate double bond would be expected to break the C2-C3 bond, leading to the formation of highly oxidized, smaller molecules after workup. acs.orgrsc.orgorganic-chemistry.org For instance, ozonolysis followed by a reductive work-up could potentially yield fragments like glyoxal (B1671930) and a nitro-containing species. This reaction highlights the enolate's alkene-like character.

α-Hydroxylation: Reaction with electrophilic oxygen sources, such as certain peroxy acids or molecular oxygen in the presence of specific catalysts, can introduce a hydroxyl group at the α-position (the carbon bearing the nitro group).

The presence of the electron-withdrawing nitro and aldehyde groups significantly influences the electron density of the enolate system, affecting its susceptibility to oxidation compared to simple ketone enolates.

Tautomerism and Isomerization Dynamics

Tautomerism is a fundamental property of carbonyl compounds with α-hydrogens. libretexts.org this compound is the sodium salt of the enol tautomer of nitromalonaldehyde (B3023284). The equilibrium between the keto form (nitromalonaldehyde) and the enol form is heavily shifted towards the enol/enolate due to several stabilizing factors. masterorganicchemistry.comfiveable.mekhanacademy.orgyoutube.com

The keto form, nitromalonaldehyde, possesses a hydrogen on the carbon situated between two carbonyl groups and adjacent to a nitro group. This α-hydrogen is exceptionally acidic because the resulting conjugate base (the enolate) is highly stabilized.

The stability of the enolate anion arises from:

Resonance: The negative charge is delocalized over the two oxygen atoms of the carbonyl groups and the two oxygen atoms of the nitro group. This extensive delocalization significantly stabilizes the conjugate base. masterorganicchemistry.com

Inductive Effects: The strong electron-withdrawing nature of the adjacent nitro group and the two aldehyde groups further stabilizes the negative charge on the α-carbon. masterorganicchemistry.com

Under neutral or basic conditions, the compound exists predominantly as the sodium enolate. In acidic media, protonation occurs. Protonation can happen at either the oxygen or the α-carbon. libretexts.orglibretexts.org Protonation on oxygen yields the enol form, while protonation on carbon yields the keto form (nitromalonaldehyde). The system will rapidly equilibrate between these forms. libretexts.orgkhanacademy.org NMR spectroscopy is a primary tool for studying such tautomeric equilibria in solution, as the chemical shifts of the protons and carbons are distinct for each tautomer. researchgate.netnih.gov

Photochemical and Radiochemical Transformations

The photochemical behavior of this compound is expected to be governed by its conjugated nitroalkene structure. Molecules with this motif are known to be photochemically active and can undergo a variety of transformations upon irradiation with UV or visible light. researchgate.net

While specific photochemical studies on this compound are not extensively documented in the literature, plausible reaction pathways can be inferred from related systems. worktribe.com

E/Z Isomerization: The carbon-carbon double bond of the enolate could undergo cis-trans (E/Z) isomerization upon absorbing light energy.

Denitrative Coupling: Visible-light-mediated photoredox catalysis has been shown to induce denitrative cross-coupling reactions in β-nitroalkenes, where the nitro group is expelled and a new carbon-carbon bond is formed. worktribe.com This suggests that under photocatalytic conditions, the title compound could react with various radical precursors.

Cycloaddition Reactions: As a conjugated system, the nitro-enolate could participate in photochemical [2+2] or [4+2] cycloaddition reactions with other unsaturated molecules.

Intramolecular Rearrangements: Photoexcitation can lead to intramolecular hydrogen atom transfer or rearrangement, potentially forming cyclic intermediates or other isomers.

The specific outcome of a photochemical reaction would be highly dependent on factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers or quenchers.

Hydrolytic and Solvolytic Degradation Mechanisms

This compound is susceptible to degradation in aqueous or other protic solvents, with the mechanism being highly dependent on the pH of the medium. viu.ca

Acid-Catalyzed Hydrolysis: In acidic solution, the enolate anion is readily protonated. This leads to an equilibrium between the keto (nitromalonaldehyde) and enol tautomers. The C-NO₂ bond in the keto form can be susceptible to cleavage via a process analogous to the Nef reaction, where the salt of a nitroalkane is hydrolyzed to a carbonyl compound and nitrous oxide. wikipedia.org Furthermore, the β-dicarbonyl system of nitromalonaldehyde can undergo hydrolytic cleavage of a carbon-carbon bond, a reaction common to 1,3-dicarbonyl compounds. The aldehyde functionalities themselves are also subject to hydration in aqueous acid.

Base-Catalyzed Degradation: The enolate is the dominant species in neutral to basic solutions, which imparts a degree of stability. However, under more strongly basic conditions, degradation can still occur. Nucleophilic attack by hydroxide (B78521) at the aldehyde carbonyls is a plausible initial step. youtube.com This could initiate a retro-Claisen or retro-aldol type fragmentation, leading to the breakdown of the three-carbon backbone. The stability of the compound in solutions of varying pH could be systematically studied using spectroscopic methods to determine degradation kinetics.

The presence of multiple reactive sites makes the degradation pathways complex, potentially leading to a variety of smaller, more oxidized products depending on the specific conditions.

Coordination Chemistry and Supramolecular Interactions of the Anion

Ligand Properties of the 2-Nitro-3-oxoprop-1-en-1-olate Anion

A thorough investigation into the ligand properties of the 2-nitro-3-oxoprop-1-en-1-olate anion reveals a notable absence of published research. Key aspects of its coordination behavior, such as its ability to bind to metal centers and the nature of the resulting chemical bonds, have not been documented.

Denticity and Preferred Coordination Modes (O, N, C-coordination)

There is no available scientific literature that describes the denticity—the number of donor atoms that can bind to a central metal atom—of the 2-nitro-3-oxoprop-1-en-1-olate anion. Speculatively, the anion could act as a monodentate, bidentate, or even a bridging ligand, utilizing its oxygen, nitrogen, or carbon atoms for coordination. However, without experimental evidence, any discussion of its preferred coordination modes remains purely conjectural.

Chelation Effects and Stability Constants of Metal Complexes

The chelate effect describes the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. Given the potential for the 2-nitro-3-oxoprop-1-en-1-olate anion to act as a bidentate ligand, chelation is a theoretical possibility. Nevertheless, no studies have been published that investigate these effects or report the stability constants for any of its metal complexes. Stability constants are crucial indicators of the strength of the interaction between a ligand and a metal ion in solution.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of new metal complexes is a cornerstone of coordination chemistry, providing insights into bonding, structure, and potential applications. A review of chemical databases and scientific journals indicates that no metal complexes of the 2-nitro-3-oxoprop-1-en-1-olate anion have been synthesized and structurally characterized.

Alkali and Alkaline Earth Metal Complexes Beyond Sodium

While the compound is known in its sodium salt form, there is no information available on complexes with other alkali metals (such as lithium, potassium, rubidium, or cesium) or with alkaline earth metals (such as beryllium, magnesium, calcium, strontium, or barium). The synthesis and characterization of such complexes would be the first step in systematically exploring the coordination chemistry of this anion.

Transition Metal Complexes and Their Electronic Structures

The interaction of ligands with transition metals is of fundamental importance due to the varied electronic structures and magnetic properties that can arise. There are currently no reports on the synthesis or characterization of transition metal complexes with the 2-nitro-3-oxoprop-1-en-1-olate anion. Such studies would be essential to understand the electronic influence of this ligand on metal centers.

Main Group, Lanthanide, and Actinide Complexes

The coordination chemistry of main group elements, lanthanides, and actinides with novel ligands is an active area of research. However, no complexes of the 2-nitro-3-oxoprop-1-en-1-olate anion with these elements have been reported in the scientific literature.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no specific information available in the provided search results regarding the formation of Metal-Organic Frameworks (MOFs) or coordination polymers involving the 2-nitro-3-oxoprop-1-en-1-olate anion. While the general field of MOFs is extensive, with various organic ligands and metal ions being used to create porous coordination polymers, dedicated research on the use of this particular anion as a building block for such structures has not been found. mdpi.commdpi.comresearchgate.netyoutube.com The synthesis of coordination polymers often involves the reaction of metal salts with organic linkers under specific conditions, leading to extended networks with diverse topologies and properties. nih.govrsc.org However, no examples of such syntheses or resulting crystal structures for the 2-nitro-3-oxoprop-1-en-1-olate anion are present in the search results.

Self-Assembly Processes and Supramolecular Architectures

Information specifically detailing the self-assembly processes and resulting supramolecular architectures of the 2-nitro-3-oxoprop-1-en-1-olate anion is not available in the provided search results. Supramolecular chemistry, in general, explores the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. nih.gov

Role of Hydrogen Bonding and π-Stacking Interactions

While there is no specific data on the 2-nitro-3-oxoprop-1-en-1-olate anion, the role of hydrogen bonding and π-stacking interactions is well-documented for other nitro-containing organic compounds. Hydrogen bonds involving nitro groups can act as acceptors, influencing the crystal packing and formation of supramolecular assemblies. researchgate.netnih.govresearchgate.net Similarly, π-stacking interactions are a common feature in aromatic systems and can contribute significantly to the stability of supramolecular structures. researchgate.netnih.govgrafiati.com The nitro group can also participate in nitro-π interactions. researchgate.net However, without specific studies on the 2-nitro-3-oxoprop-1-en-1-olate anion, any discussion of its behavior in this context would be speculative.

Catalytic Applications and Mechanistic Insights Involving the Compound

Kinetic Studies and Rate Law Determination in Catalytic Processes

There are no available studies on the kinetics of any catalytic process involving sodium;2-nitro-3-oxoprop-1-en-1-olate. Research in this area would typically involve determining the rate of a reaction as a function of the concentration of the catalyst and reactants. This information is crucial for understanding the efficiency and mechanism of a catalyst, but for this compound, such data is non-existent.

Detailed Mechanistic Investigations of Catalytic Cycles

Without any documented catalytic activity, there have been no mechanistic investigations into the catalytic cycles of this compound. Such studies are fundamental to understanding how a catalyst participates in a reaction and is regenerated.

There is no information identifying or characterizing any catalytically active species derived from or related to this compound. The active form of a catalyst, which may differ from its precursor state, is a key area of catalytic research that has not been explored for this compound.

Turnover frequencies (TOF), a measure of a catalyst's efficiency, and selectivity, its ability to produce a desired product, are critical parameters in catalysis. Due to the absence of any reported catalytic use, these performance metrics have not been determined for this compound.

Heterogeneous Catalysis and Surface Interactions

There is no literature describing the use of this compound in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. Consequently, there are no studies on its surface interactions, which would be vital for understanding its behavior in such catalytic systems.

Advanced Analytical Methodologies for the Detection and Quantification of Sodium;2 Nitro 3 Oxoprop 1 En 1 Olate

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For a polar compound like sodium;2-nitro-3-oxoprop-1-en-1-olate, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds. While specific methods for this compound are not extensively published, suitable methods can be developed based on the analysis of similar nitroaromatic and carbonyl compounds. cdc.govepa.gov Reversed-phase HPLC using a C18 or phenyl-based stationary phase is a common starting point for separating polar analytes. mtc-usa.com

Given the compound's structure, which contains a chromophore (a conjugated system with a nitro group), UV-Vis detection is the most straightforward and effective detection method. cdc.gov The analysis would likely be performed at a wavelength around 254 nm or at the specific λmax of the compound to ensure high sensitivity. mtc-usa.com The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acid modifier such as formic or phosphoric acid to ensure good peak shape. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterSuggested ConditionPurpose
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides retention for polar analytes.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAllows for gradient elution to separate impurities.
Gradient 5% B to 95% B over 15 minutesElutes compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance at 254 nm for quantification and spectral analysis for peak purity.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

This table presents a hypothetical but standard set of starting conditions for developing an HPLC method for the target analyte based on established methods for similar compounds.

Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible. The compound is a salt and is non-volatile; additionally, related compounds like malonaldehyde are known to be thermally unstable. nih.gov Attempting to analyze it directly would lead to decomposition in the high-temperature injector port rather than volatilization. Therefore, a derivatization step would be necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Supercritical Fluid Chromatography (SFC): SFC emerges as a powerful alternative, combining the advantages of both gas and liquid chromatography. It is particularly well-suited for the analysis of polar compounds that are challenging for GC. uni-muenchen.de SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which behaves as a nonpolar solvent. To elute highly polar analytes like this compound, a polar organic co-solvent, such as methanol, is added to the CO₂. This modification increases the solvating power of the mobile phase, enabling the analysis of polar and even ionic species. SFC offers faster separations and is considered a "greener" technique due to reduced organic solvent consumption compared to HPLC.

Electrochemical Methods for Redox Behavior and Sensing

Electrochemical methods are highly sensitive and provide valuable information about the redox properties of molecules. The nitro group in this compound is electrochemically active, making it an excellent candidate for analysis by these techniques.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution. mtc-usa.com For a compound containing a nitro group, such as p-nitrobenzaldehyde, CV typically reveals an irreversible reduction peak corresponding to the reduction of the -NO₂ group. A similar irreversible process would be expected for this compound.

A typical CV experiment would involve scanning the potential at a working electrode (e.g., glassy carbon or platinum) and measuring the resulting current. The resulting voltammogram provides information on the reduction potential of the nitro group and the kinetics of the electron transfer process. By varying the scan rate, kinetic parameters such as the electron transfer coefficient (α) and the heterogeneous rate constant (k⁰) can be determined.

Table 2: Expected Electrochemical Parameters from CV Analysis of a Nitro Compound

ParameterTypical Value/ObservationSignificance
Reduction Peak Potential (Epc) Negative potential (e.g., -0.5 to -1.2 V vs. Ag/AgCl)Potential at which the nitro group is reduced.
Process Type IrreversibleNo corresponding oxidation peak is observed on the reverse scan.
Mechanism Adsorption- or Diffusion-controlledDetermined by plotting peak current vs. the square root of the scan rate.
Electron Transfer Coefficient (α) ~0.5Provides insight into the symmetry of the energy barrier for the redox reaction.

Data based on findings for related nitroaromatic compounds like p-Nitrobenzaldehyde.

Chronoamperometry, where the current is measured as a function of time after a potential step is applied, can be used in conjunction with CV to further investigate reaction mechanisms and to develop quantitative methods.

The distinct electrochemical signature of the nitro group enables the development of sensitive and selective sensors for this compound. Research on sensors for other nitrophenols has shown that modifying the surface of a working electrode can significantly enhance detection performance. oregonstate.eduresearchgate.net

Strategies for sensor development include:

Nanomaterial Modification: Incorporating gold nanoparticles, reduced graphene oxide, or other nanomaterials onto the electrode surface can increase the surface area and catalytic activity, leading to higher sensitivity. researchgate.net

Molecular Recognition Elements: Using host molecules like cyclodextrins can create a recognition layer on the electrode that selectively binds the target analyte, improving selectivity. researchgate.net

Such a sensor would operate by measuring the current generated from the electrochemical reduction of the compound at a specific potential. The magnitude of the current would be directly proportional to the concentration of this compound in the sample.

Advanced Spectroscopic Sensing and Probing Techniques

Spectroscopic techniques that measure the interaction of electromagnetic radiation with the analyte provide another avenue for detection and quantification. The conjugated π-system and nitro group in this compound give it distinct UV-Visible (UV-Vis) absorption properties.

Analysis of related compounds like nitrobenzaldehydes shows characteristic absorption spectra with strong π-π* transitions and weaker n-π* transitions. nih.govnih.gov The absorption spectrum of this compound is expected to be sensitive to its chemical environment, such as solvent polarity. This solvatochromic behavior is the basis for its use in the synthesis of certain dyes and can be exploited for sensing applications. A change in the color or absorbance maximum of the compound upon binding to a target or a change in its environment can be measured for quantitative analysis.

Spectroelectrochemistry is an advanced hybrid technique that combines electrochemical and spectroscopic methods in situ. By performing UV-Vis spectroscopy on the analyte directly at the electrode surface while the potential is being swept, one can observe the spectra of the transient reduced species. This provides powerful mechanistic insights by directly correlating electrochemical events (electron transfer) with spectroscopic changes (formation of intermediates or products), offering a deeper probe into the compound's redox chemistry.

Fluorescence-Based Detection

Fluorescence spectroscopy offers a highly sensitive approach for the detection of nitroaromatic compounds. The principle often relies on fluorescence quenching, where the electron-deficient nature of the nitroaromatic analyte interacts with an electron-rich fluorescent probe, leading to a decrease in fluorescence intensity. This "turn-off" mechanism allows for the quantification of the analyte based on the degree of quenching.

While specific probes developed exclusively for this compound are not extensively documented, the methodologies used for similar nitroaromatics, such as 2,4,6-trinitrophenol (picric acid), are directly applicable. researchgate.net These methods often employ materials like zinc oxide nanoparticles (ZnO NPs), where the electron-rich hydroxyl groups on the nanoparticle surface can bind with the electron-deficient analyte, causing a quenching of the material's intrinsic fluorescence. researchgate.net The development of such fluorescent probes is a growing field, aiming to create sensors with high selectivity, rapid response, and low cost for monitoring nitro-compounds. researchgate.net The design of novel multifunctional fluorescent probes continues to be an area of active research, focusing on improving sensitivity and enabling detection in complex biological and environmental matrices. nih.govrsc.org

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy technique capable of detecting trace amounts of analytes, down to the single-molecule level. researchgate.net The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or near nanostructured metallic surfaces, typically made of gold or silver. researchgate.net This enhancement allows for the identification of substances at extremely low concentrations.

SERS has been successfully applied to the detection of various nitro-compounds, demonstrating its potential for analyzing this compound. semanticscholar.orgnih.gov Two primary approaches are common: mixing the analyte with a colloidal solution of plasmonic silver nanoparticles (Ag NPs) or drop-casting the analyte solution onto a pre-fabricated SERS substrate. nih.govrsc.org Both methods have enabled the detection of explosive analogues like 4-nitrophenol and picric acid at concentrations as low as 10⁻⁵ M to 10⁻⁷ M. nih.govresearchgate.net The significant enhancement of the Raman signal provides a unique spectral fingerprint for the analyte, facilitating its specific identification. researchgate.netmdpi.com

SERS Detection of Structurally Related Nitro-Compounds

AnalyteSERS SubstrateLimit of Detection (LOD)Reference
5-nitroisoquinoline (5-NI)Silver Nanoparticles (Ag NPs) or Ag-coated SiO₂ spheres10⁻⁷ M nih.gov
Picric acidSilver Nanoparticles (Ag NPs) or Ag-coated SiO₂ spheres10⁻⁶ M nih.gov
4-nitrophenol (4-NP)Silver Nanoparticles (Ag NPs) or Ag-coated SiO₂ spheres10⁻⁵ M nih.gov
1-nitronaphthalene (1-NN)Silver Nanoparticles (Ag NPs) or Ag-coated SiO₂ spheres10⁻⁴ M nih.gov

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples. They provide the high selectivity needed to resolve analytes from matrix interferences.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the trace analysis of sodium nitrophenolate compounds in complex matrices like food and environmental samples. nih.govnih.gov A common approach involves extracting the analytes with a solvent like acetonitrile, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. nih.gov The separation is typically achieved on a C18 column with a mobile phase gradient of methanol and water. nih.gov

For detection, atmospheric pressure chemical ionization (APCI) in negative ion mode is often employed, coupled with tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This configuration provides excellent sensitivity and specificity, allowing for quantification at the microgram per kilogram (μg/kg) level. nih.govresearchgate.net For instance, a validated HPLC-APCI-MS/MS method achieved limits of quantification (LOQ) of 5.0 μg/kg for sodium o-nitrophenolate in animal-derived foods. nih.gov

Example LC-MS/MS Parameters for Nitrophenolate Analysis

ParameterConditionReference
Sample MatrixFoodstuffs of animal origin (e.g., muscle, liver) nih.gov
ExtractionSodium hydroxide (B78521) solution, followed by acetonitrile back-extraction nih.gov
Cleanupn-hexane liquid-liquid extraction for defatting nih.gov
Chromatographic ColumnCORTECS C18 nih.gov
Mobile PhaseGradient elution with methanol and water nih.gov
IonizationAtmospheric Pressure Chemical Ionization (APCI), negative ion mode nih.govresearchgate.net
DetectionTandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode nih.gov
Limit of Quantification (LOQ)5.0 µg/kg for sodium o-nitrophenolate nih.gov
Recoveries81.4% - 95.1% nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of polar nitrophenols by GC can be challenging due to potential interactions with the column or injection port, which can decrease sensitivity. researchgate.net Therefore, derivatization is often required to convert the polar analytes into more volatile and thermally stable forms, a strategy discussed in section 8.5. researchgate.netnih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly effective for analyzing charged species and separating isomers. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing complex mixtures with high efficiency and sensitivity. nih.gov

CE-MS has been successfully used for the analysis of nitramine and nitroaromatic explosives, which are structurally related to nitrophenols. nih.gov The technique, particularly micellar electrokinetic capillary chromatography (MECC), allows for rapid analysis times, often under 15 minutes. nih.gov Given the ionic nature of this compound and the frequent need to separate it from its isomers (such as sodium o-nitrophenolate and sodium p-nitrophenolate), CE-MS presents a promising methodology. nih.gov The high separation efficiency of CE is well-suited to resolve these closely related structures before their introduction into the mass spectrometer for sensitive detection and identification. nih.govresearchgate.net

Derivatization Strategies for Enhanced Analytical Signal and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method. researchgate.net For the GC-MS analysis of polar compounds like nitrophenols, derivatization is often essential to improve volatility, thermal stability, and chromatographic behavior. researchgate.netnih.gov

A common and effective strategy is silylation, which involves replacing the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group. nih.govresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) or N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govdergipark.org.tr The resulting TMS ether derivative is significantly less polar and more volatile than the parent compound, leading to improved peak shape and sensitivity during GC analysis. researchgate.netdergipark.org.tr This conversion not only enhances chromatographic performance but can also produce characteristic mass spectra, aiding in the structural confirmation of the analyte. nih.gov

Interdisciplinary Research Directions and Emerging Academic Applications

Role as a Precursor in Advanced Materials Science

The unique chemical structure of sodium;2-nitro-3-oxoprop-1-en-1-olate, featuring both nitro and enolate functionalities, suggests its potential as a versatile building block in materials science. However, dedicated research in this area remains limited.

Polymerization Initiators and Monomers

Currently, there is no direct scientific literature demonstrating the use of this compound as a polymerization initiator or a primary monomer in the synthesis of advanced polymers. Its reactivity is primarily documented in the context of condensation reactions to form heterocyclic compounds. researchgate.net Theoretically, the conjugated system and the presence of a nitro group could be explored for initiating or participating in polymerization under specific conditions, but this remains a hypothetical application awaiting experimental validation.

Precursors for Functional Nanomaterials

The application of this compound as a precursor for functional nanomaterials is not substantially documented in peer-reviewed literature. While its utility in synthesizing complex organic molecules is established researchgate.netgoogle.comuni-goettingen.de, its role in the controlled synthesis of nanoparticles or other nanostructures has not been a focus of published research. One general source suggests its potential in developing novel compounds with specific electronic or optical properties, which could extend to materials science, but provides no specific examples or data. cymitquimica.com

Theoretical Implications in Chemical Biology and Enzymatic Mimicry

The structural motifs present in this compound offer intriguing possibilities for its application in chemical biology, particularly in the realm of mimicking biological systems.

Modeling of Enzyme Active Sites

There is a lack of specific research employing this compound for the explicit purpose of modeling enzyme active sites. The compound's ability to participate in the synthesis of complex heterocyclic structures could, in principle, be applied to create scaffolds that mimic certain aspects of enzyme binding pockets. However, studies directly investigating this application are not currently available.

Design of Bio-inspired Catalysts

Similarly, the design and synthesis of bio-inspired catalysts using this compound as a key component is not a well-documented area of research. Its known reactivity is centered on its role as a synthon for larger molecules rather than as a catalytic agent itself. researchgate.netgoogle.com The development of catalysts inspired by biological systems often requires specific functionalities and spatial arrangements that have not yet been explored with this particular precursor.

Environmental Fate and Transformation Pathways (Mechanistic Studies)

In-Depth Analysis of this compound: Emerging Research and Applications

Currently, there is a notable absence of publicly available scientific literature and data concerning the chemical compound This compound . Extensive searches of chemical databases and scholarly articles have not yielded specific information regarding its properties, synthesis, or potential applications.

This lack of information prevents a detailed discussion on the topics outlined, including its interdisciplinary research directions, photodegradation mechanisms, biodegradation pathways, applications in advanced separation technologies, and conceptual developments in its retrosynthesis.

It is possible that this compound is a novel or highly specialized chemical entity that has not yet been described in peer-reviewed literature. Alternatively, it may be referred to by a different nomenclature or identifier not used in the query. Without any foundational research to draw upon, any attempt to elaborate on the requested sections would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, this article cannot provide the requested in-depth analysis and data tables for this compound at this time. Further research and publication on this specific compound are required before a comprehensive scientific overview can be compiled.

Conclusion and Future Outlook in Sodium;2 Nitro 3 Oxoprop 1 En 1 Olate Research

Summary of Major Academic Contributions and Discoveries

The primary academic contribution concerning sodium;2-nitro-3-oxoprop-1-en-1-olate is the development of a reliable synthetic route for its preparation. The established method involves the reaction of mucobromic acid with sodium nitrite (B80452) in an aqueous ethanol (B145695) solution. orgsyn.org This process yields sodium nitromalonaldehyde (B3023284) monohydrate as a pink or tan crystalline solid. orgsyn.org The reaction is noteworthy for its efficiency and provides a stable form of the otherwise reactive nitromalondialdehyde.

Key properties of sodium nitromalonaldehyde monohydrate that have been determined include its melting point of 120-124 °C and its chemical formula, C₃H₂NNaO₄·H₂O. sigmaaldrich.com Spectroscopic and analytical data have confirmed its structure as the sodium salt of the enolate of nitromalondialdehyde.

The principal application of this compound documented in the chemical literature is its use as a precursor in the synthesis of heterocyclic compounds. A significant example is its reaction with guanidine (B92328) to produce 2-amino-5-nitropyrimidine (B189733) in nearly quantitative yield. orgsyn.org This highlights its role as a versatile building block in the construction of more complex molecular architectures.

Identification of Remaining Research Gaps and Unresolved Questions

Despite its utility in synthesis, there are significant gaps in the fundamental understanding of this compound. A major unresolved area is its coordination chemistry. While β-dicarbonyl compounds are well-known ligands for a vast array of metal ions, the coordination behavior of the 2-nitro-3-oxoprop-1-en-1-olate anion has not been systematically investigated. mdpi.com The influence of the electron-withdrawing nitro group on the chelating ability and the stability of the resulting metal complexes remains an open question.

Furthermore, the full scope of its reactivity as a nucleophile and its potential in various organic transformations is yet to be explored. While its use in the synthesis of a specific pyrimidine (B1678525) is documented, its utility in other condensation reactions, Michael additions, or as a precursor to other functionalized nitro compounds has not been thoroughly investigated.

The electronic structure and detailed spectroscopic properties of the 2-nitro-3-oxoprop-1-en-1-olate anion are also not well-characterized. A deeper understanding of its molecular orbital energies and charge distribution would provide valuable insights into its reactivity and potential applications.

Proposed Future Research Directions and Methodological Advancements

Future research on this compound should be directed towards filling the aforementioned knowledge gaps. A systematic exploration of its coordination chemistry with a variety of transition metals and lanthanides is warranted. This could lead to the discovery of novel coordination polymers or metal-organic frameworks with interesting magnetic, optical, or catalytic properties. mdpi.comnih.gov

The reactivity of the compound should be further investigated beyond its current known applications. Studies into its role in C-C and C-N bond-forming reactions could unveil new synthetic methodologies. For instance, its reaction with various electrophiles could provide access to a range of novel nitro-containing compounds. nih.gov

Advanced computational studies, such as Density Functional Theory (DFT) calculations, should be employed to model the electronic structure, stability, and reactivity of the 2-nitro-3-oxoprop-1-en-1-olate anion. researchgate.net Such theoretical investigations can guide experimental work and provide a deeper understanding of its chemical behavior.

The potential biological activity of this compound and its derivatives is another promising avenue for future research. Many nitro-containing compounds exhibit a wide range of biological activities, and it would be of interest to screen this compound and its potential metal complexes for antimicrobial or other therapeutic properties. nih.gov

Potential for Broader Impact in Fundamental Chemical Sciences

The study of this compound has the potential to make a broader impact on several areas of fundamental chemical science. A thorough investigation of its coordination chemistry would contribute to the understanding of how substituents on β-diketonate ligands influence the properties of metal complexes. This knowledge is crucial for the rational design of functional inorganic materials.

From an organic synthesis perspective, a deeper exploration of its reactivity could lead to the development of new synthetic tools for the introduction of the nitro group and for the construction of complex organic molecules. Given the importance of nitro compounds in energetic materials and pharmaceuticals, new synthetic routes are always of interest. nih.gov

Q & A

Q. What are the standard synthetic pathways for sodium 2-nitro-3-oxoprop-1-en-1-olate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nitroalkylation of β-keto esters followed by sodium salt formation. Key parameters include pH control (7–9) to stabilize the enolate intermediate and temperature modulation (0–5°C) to minimize side reactions like nitro group reduction. Use anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis. Purity is assessed via HPLC with UV detection at 254 nm, and yields are optimized by stoichiometric control of sodium hydroxide .

Q. How can crystallographic data for this compound be obtained and validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation. Validate using SHELXL for refinement: check R-factor (<5%), residual electron density, and atomic displacement parameters. Compare with Cambridge Structural Database (CSD) entries for analogous nitro-enolates .

Q. What spectroscopic techniques are essential for characterizing its structure and stability?

Methodological Answer:

  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and enolate (1650–1600 cm⁻¹) stretches.
  • NMR : ¹³C NMR detects the keto-enol tautomer equilibrium (δ 180–190 ppm for carbonyl carbons).
  • UV-Vis : Monitor degradation under light (λmax ~300 nm) to assess photostability. Calibrate instruments with certified reference standards and report deviations .

Advanced Research Questions

Q. How do computational models (DFT/MD) predict the reactivity of this compound in aqueous vs. nonpolar environments?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) simulate charge distribution and frontier molecular orbitals. Molecular Dynamics (MD) with explicit solvent models (e.g., TIP3P water) reveal hydration effects on nitro group orientation. Compare simulated IR/Raman spectra with experimental data to validate models. Use software like Gaussian or GROMACS .

Q. What experimental designs resolve contradictions in reported thermodynamic stability data?

Methodological Answer: Discrepancies often arise from differing calorimetric methods (DSC vs. TGA). Design a controlled study:

  • Use identical sample masses (5–10 mg) and heating rates (10°C/min).
  • Cross-validate with isothermal titration calorimetry (ITC) in inert atmospheres. Statistical analysis (ANOVA) identifies outliers, and error margins are reported with 95% confidence intervals .

Q. How can the compound’s interaction with biomacromolecules (e.g., proteins) be systematically studied?

Methodological Answer: Employ surface plasmon resonance (SPR) or fluorescence quenching assays. For SPR: Immobilize bovine serum albumin (BSA) on a CM5 chip; inject compound at varying concentrations (1–100 µM). Calculate binding constants (KD) using Biacore software. For fluorescence: Monitor tryptophan emission quenching (λex 280 nm) and apply Stern-Volmer plots .

Q. What strategies mitigate degradation during long-term storage in research settings?

Methodological Answer: Degradation pathways (hydrolysis, photolysis) are minimized by:

  • Storing under argon at –20°C in amber vials.
  • Adding stabilizers (1% w/w ascorbic acid) to scavenge radicals. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Data Integrity & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic protocols?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: temperature, pH) and material attributes (CMAs: solvent purity).
  • Use design-of-experiments (DoE) software (e.g., Minitab) for factorial analysis. Document all deviations in electronic lab notebooks (ELNs) with timestamps .

Q. What statistical methods are appropriate for analyzing contradictory spectral data?

Methodological Answer: Apply multivariate analysis (PCA or PLS) to NMR/IR datasets. Normalize data using Pareto scaling and identify latent variables contributing to variance. For time-resolved data, use ANOVA with Tukey’s post-hoc test. Report effect sizes and p-values in compliance with CONSORT guidelines for transparency .

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

Methodological Answer: Adopt the CIF (Crystallographic Information File) format for data deposition. Validate using checkCIF/PLATON for ADDSYM alerts. Publish raw diffraction images in repositories like Zenodo. Cross-validate unit cell parameters with at least three independent crystals .

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